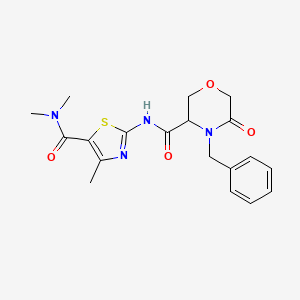

1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is often referred to as FNPA and has been studied extensively for its biochemical and physiological effects.

Applications De Recherche Scientifique

Organic Synthesis and Chemical Transformations

Research has shown innovative approaches in the synthesis and application of pyrazole derivatives. For example, a study demonstrated a highly diastereo- and enantioselective organocatalytic process for the sequential 1,4-addition/dearomative-fluorination of nitroolefins and pyrazol-5-ones, yielding products with adjacent tertiary and α-fluoro quaternary stereocenters, which are significant for the development of complex organic molecules (Li et al., 2012). Another study outlined the exploratory process development and large-scale synthesis of a novel oxazolidinone antibacterial candidate, highlighting the use of pyrazole derivatives as key intermediates in pharmaceutical synthesis (Yang et al., 2014).

Material Science and Application

In materials science, pyrazole derivatives have been explored for their potential in creating advanced materials. For instance, the synthesis and characterization of pyrazole derivatives have been investigated for their application in non-linear optical studies, demonstrating the material's stability and potential for intramolecular charge transfer, which is crucial for the development of optical devices (Tamer et al., 2016).

Biological Activity Exploration

The exploration of biological activities of pyrazole derivatives has also been a significant area of research. A study on the synthesis, characterization, and bioactivities of pyrazole derivatives identified antitumor, antifungal, and antibacterial pharmacophore sites, underscoring the therapeutic potential of these compounds (Titi et al., 2020). Additionally, the antimicrobial and radical scavenging activities of new diazo dyes derived from pyrazolo[1,5-a]pyrimidine highlighted the versatile applications of pyrazole derivatives beyond their conventional use, demonstrating their efficacy against various microbial strains and their antioxidant properties (Şener et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various biological targets, such as enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

It’s plausible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and aromatic stacking . These interactions can lead to changes in the conformation and function of the target proteins .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, viral replication, and cancer .

Pharmacokinetics

Similar compounds have shown good oral bioavailability, high gastrointestinal absorption, and metabolic stability . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have been shown to exert various biological effects, such as anti-inflammatory, antiviral, and anticancer activities .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-N-methyl-4-nitropyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O2/c1-12-10-9(15(16)17)6-13-14(10)8-4-2-7(11)3-5-8/h2-6,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACKOUDXMVVXPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NN1C2=CC=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2727168.png)

![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2727174.png)

![2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate](/img/structure/B2727176.png)

![3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B2727181.png)

![3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime](/img/structure/B2727183.png)